5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family.
Preparation Methods
The synthesis of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multiple steps. One common synthetic route starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. The cyclopropyl and methyl groups are introduced through subsequent reactions involving appropriate reagents .
Chemical Reactions Analysis
5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been explored for its potential in various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in studies involving signal transduction pathways and cellular proliferation.
Chemical Biology: It is employed in the design of small molecules that can modulate biological processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and selectivity. For example, compounds like 5-bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives have been studied for their kinase inhibitory properties .
Properties
IUPAC Name |
5-bromo-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-15-10-6(9(12)14-15)4-7(11)8(13-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYMUEMIHVUVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C(=N1)N)Br)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172908 | |
Record name | 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-06-5 | |
Record name | 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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